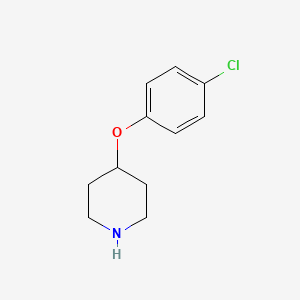

4-(4-Chlorophenoxy)piperidine

Description

Overview of Piperidine (B6355638) Scaffolds in Drug Discovery and Development

The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceutical drugs. researchgate.netugent.be Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. As a six-membered nitrogenous heterocyclic ring, piperidine can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability. thieme-connect.comthieme-connect.com The introduction of chiral centers within the piperidine ring can further enhance its drug-like properties by improving its adaptability to protein-binding sites. thieme-connect.com

Piperidine and its derivatives are integral components in over 70 commercially available drugs, including several blockbuster medications. researchgate.netugent.be These compounds have demonstrated a wide array of biological activities, finding application as:

Central Nervous System (CNS) modulators ugent.be

Antihistamines researchgate.net

Analgesics researchgate.net

Anticancer agents ugent.be

Anticoagulants ugent.be

Antiaggregants ugent.be

The versatility of the piperidine scaffold allows medicinal chemists to modulate properties such as lipophilicity and hydrophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com The ability to introduce substituents at different positions on the ring can significantly alter a compound's interaction with its biological target, leading to enhanced potency and reduced off-target effects. thieme-connect.comthieme-connect.com

Significance of the 4-Phenoxypiperidine (B1359869) Moiety in Bioactive Molecules

The 4-phenoxypiperidine moiety represents a significant subclass of piperidine derivatives with its own distinct set of applications in medicinal chemistry. This structural motif can be viewed as a conformationally restricted version of the 3-amino-1-propanol group, which is a common feature in many non-imidazole histamine (B1213489) H3 receptor ligands. acs.org This conformational constraint can lead to higher affinity and selectivity for specific biological targets.

The 4-phenoxypiperidine core has been successfully incorporated into potent and selective histamine H3 receptor antagonists. acs.org These compounds have shown efficacy in preclinical models of wakefulness, highlighting their potential for treating sleep disorders and other neurological conditions. acs.org The phenoxy group provides a key interaction point with the receptor, while the piperidine ring serves as a versatile scaffold for further structural modifications to optimize pharmacological properties. acs.org

Furthermore, derivatives of 4-phenoxypiperidine have been investigated for their potential in treating a range of other conditions. For instance, certain analogs have been explored as inhibitors of matrix metalloproteinases (MMPs), which are implicated in the progression of osteoarthritis. nih.gov The strategic placement of substituents on both the phenoxy and piperidine rings has led to the development of potent and orally active MMP inhibitors. nih.gov

Historical Context of 4-(4-Chlorophenoxy)piperidine Research

The hydrochloride salt of this compound is an organic compound with the chemical formula C11H14ClNO · HCl. chembk.com It typically appears as a white crystalline solid that is soluble in water and certain organic solvents. chembk.com

Historically, this compound has been primarily utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents. chembk.comchemimpex.com Its structure, featuring a piperidine ring linked to a 4-chlorophenoxy group, provides a versatile platform for chemical modifications. Researchers have leveraged this compound in the development of drugs targeting neurological disorders. chemimpex.com

The synthesis of this compound hydrochloride generally involves the reaction of piperidine with 4-chlorophenol (B41353), followed by treatment with hydrochloric acid to form the salt. chembk.com Another synthetic route involves the reaction of tert-butyl this compound-1-carboxylate with trifluoroacetic acid in dichloromethane. chemicalbook.com

While much of the research has centered on its role as a synthetic building block, derivatives of this compound have themselves been the subject of biological investigation. For example, N-substituted derivatives have been synthesized and evaluated for their potential analgesic and hypotensive activities. researchgate.net Additionally, related structures have been explored for their activity at sigma receptors, which are involved in various central nervous system functions. nih.gov The chlorine atom on the phenoxy ring can influence the molecule's electronic properties and metabolic stability.

More recently, research has expanded to include the investigation of this compound derivatives in other therapeutic areas. Studies have explored their potential as anti-tuberculosis agents and as components of agrochemicals like herbicides and pesticides, highlighting the broad utility of this chemical scaffold. chemimpex.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQMPZXAFLPTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409408 | |

| Record name | 4-(4-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97839-99-1 | |

| Record name | 4-(4-chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 4 Chlorophenoxy Piperidine and Analogous Structures

Methodologies for Piperidine (B6355638) Ring Construction Incorporating Phenoxy Moieties

The strategic assembly of the piperidine ring with a pre-installed phenoxy moiety at the 4-position is a key challenge. Various synthetic strategies have been developed to address this, ranging from cyclization reactions to the reduction of pyridine (B92270) precursors.

NbCl₅ Mediated Aza-Prins Type Cyclization Approaches

The aza-Prins cyclization is a powerful tool for the stereoselective synthesis of piperidine rings. This reaction typically involves the condensation of a homoallylic amine with an aldehyde, which, in the presence of a Lewis acid, leads to the formation of a 4-halopiperidine. Niobium(V) chloride (NbCl₅) has emerged as an effective Lewis acid for mediating this transformation. ajchem-a.comrsc.org

The proposed mechanism for the NbCl₅ mediated aza-Prins type cyclization involves the activation of an epoxide by NbCl₅, followed by an intramolecular cyclization cascade initiated by the nucleophilic attack of the homoallylic amine. ajchem-a.com The resulting piperidinyl cation is then trapped by a chloride ion from the Lewis acid to yield the 4-chloropiperidine (B1584346) derivative. ajchem-a.com While direct examples of this reaction to form 4-phenoxypiperidines are not prevalent in the literature, this methodology could be adapted by utilizing a homoallylic amine that already incorporates a phenoxy group at the appropriate position. The reaction has been shown to be efficient for the synthesis of various 4-chloropiperidine derivatives with good yields. ajchem-a.com

Table 1: Examples of NbCl₅ Mediated Aza-Prins Type Cyclization for 4-Chloropiperidine Synthesis ajchem-a.com

| Epoxide Reactant | Homoallylic Amine Reactant | Product | Yield (%) |

| Styrene oxide | N-Tosylhomoallylamine | trans-2-Benzyl-4-chloro-1-tosylpiperidine | 88 |

| 1,2-Epoxyhexane | N-Tosylhomoallylamine | trans-2-Butyl-4-chloro-1-tosylpiperidine | 85 |

| Cyclohexene oxide | N-Tosylhomoallylamine | trans-4-Chloro-2-(cyclohex-2-en-1-yl)-1-tosylpiperidine | 82 |

Reductive Hydroamination and Cyclization Cascades

Reductive hydroamination and subsequent cyclization offer another avenue for the construction of the piperidine ring. These cascade reactions can involve the intramolecular addition of an amine to an alkyne, followed by reduction to form the saturated heterocyclic ring. For instance, an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described for the synthesis of piperidines. nih.gov This process is typically mediated by an acid, which promotes the functionalization of the alkyne and the formation of an enamine, leading to an iminium ion that is subsequently reduced. nih.gov The applicability of this method to the synthesis of 4-phenoxypiperidines would depend on the design of a suitable acyclic precursor containing both the amino and the phenoxy-substituted alkyne functionalities.

Palladium and Rhodium-Catalyzed Hydrogenation Methods for Piperidines

One of the most common and effective methods for the synthesis of piperidines is the hydrogenation of substituted pyridine precursors. nih.gov This approach benefits from the ready availability of a wide range of pyridine derivatives. Both palladium and rhodium catalysts are extensively used for this transformation, offering high efficiency and selectivity.

The hydrogenation can be performed on pyridinium (B92312) salts, which are activated towards reduction. For the synthesis of 4-(4-Chlorophenoxy)piperidine, a suitable precursor would be 4-(4-chlorophenoxy)pyridine. This precursor can be subjected to hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium(III) oxide (Rh₂O₃) under a hydrogen atmosphere. rsc.org Rhodium catalysts, in particular, have been shown to be effective for the hydrogenation of functionalized and multi-substituted pyridines under mild conditions. rsc.org

Table 2: Catalyst Systems for the Hydrogenation of Pyridines to Piperidines

| Catalyst | Hydrogen Source | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas | Widely used, cost-effective, efficient for many substrates. |

| Rhodium(III) Oxide (Rh₂O₃) | H₂ gas | Effective for unprotected pyridines, broad substrate scope, mild reaction conditions. rsc.org |

| Rhodium complexes | Transfer hydrogenation reagents (e.g., formic acid) | Can be used for asymmetric hydrogenation to produce chiral piperidines. |

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further modified to generate a diverse range of analogs with potentially enhanced biological activities. The two primary sites for functionalization are the piperidine nitrogen and the phenoxy moiety.

N-Substitution Reactions on the Piperidine Ring

The secondary amine of the this compound ring is a versatile handle for introducing a variety of substituents. Common N-substitution reactions include N-alkylation and N-arylation.

N-Alkylation: This can be achieved through several methods, including reaction with alkyl halides and reductive amination.

Reaction with Alkyl Halides: In the presence of a base, such as potassium carbonate, this compound can react with various alkyl halides (e.g., benzyl (B1604629) chloride, ethyl bromide) to yield the corresponding N-alkylated products. chemicalforums.com The choice of solvent and base can be crucial for the success of the reaction, especially with reactive alkylating agents. chemicalforums.com

Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the N-alkylated piperidine. purdue.eduorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org This approach is particularly useful for introducing more complex alkyl groups.

N-Arylation: The introduction of an aryl group on the piperidine nitrogen can be accomplished using transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used for the N-arylation of amines. nih.gov The reaction of this compound with an aryl halide (e.g., bromobenzene, 4-bromoanisole) in the presence of a palladium catalyst and a suitable ligand can provide the N-aryl derivative in good yields. nih.gov

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a viable method for the N-arylation of piperidines with activated aryl halides. wikipedia.org

Table 3: Common N-Substitution Reactions for the this compound Core

| Reaction Type | Reagents and Conditions | Resulting Moiety |

| N-Alkylation (with alkyl halide) | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., EtOH, DCM) chemicalforums.com | N-Alkyl |

| N-Alkylation (reductive amination) | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄) organic-chemistry.org | N-Alkyl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base nih.gov | N-Aryl |

| N-Arylation (Ullmann Condensation) | Aryl halide, Copper catalyst, High temperature wikipedia.org | N-Aryl |

Modifications of the Phenoxy Moiety in Related Analogs

Modification of the phenoxy group provides another avenue for creating structural diversity. This typically involves starting from a different substituted phenol (B47542) during the initial synthesis of the 4-phenoxypiperidine (B1359869) scaffold or by performing reactions on the phenoxy ring itself, if it contains suitable functional groups.

Research on analogs has shown that various substituents can be introduced on the phenyl ring of the phenoxy moiety. For example, in the development of dopamine (B1211576) D4 receptor antagonists, a series of 3-(phenoxymethyl)piperidine (B1610827) analogs were synthesized with different substituents on the phenoxy ring, including fluoro, cyano, and methyl groups. nih.gov These modifications were achieved by using the corresponding substituted phenols in the synthesis. nih.gov For instance, 4-cyanophenol or 3,4-difluorophenol (B1294555) can be used in place of 4-chlorophenol (B41353) to generate analogs with a 4-cyanophenoxy or 3,4-difluorophenoxy group at the 4-position of the piperidine ring. nih.gov The electronic nature and position of these substituents can significantly influence the biological activity of the final compound.

Table 4: Examples of Modified Phenoxy Moieties in Piperidine Analogs nih.gov

| Phenol Precursor | Resulting Phenoxy Moiety |

| 4-Fluorophenol | 4-Fluorophenoxy |

| 3,4-Difluorophenol | 3,4-Difluorophenoxy |

| 4-Cyanophenol | 4-Cyanophenoxy |

| 4-Fluoro-3-methylphenol | 4-Fluoro-3-methylphenoxy |

Chiral Synthesis and Stereocontrol in this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest as the stereochemistry of a molecule can profoundly influence its interaction with biological targets. The introduction of stereocenters into the piperidine ring or its substituents can lead to enantiomers with markedly different pharmacological profiles. Therefore, precise control over the three-dimensional arrangement of atoms is a critical aspect of modern synthetic chemistry in drug discovery. nih.gov

Expedient and highly stereoselective routes are often required to produce optically active piperidine derivatives. nih.govrsc.org Methodologies for achieving stereocontrol include diastereoselective nucleophilic substitutions and the use of chiral auxiliaries. For instance, a general approach involves the diastereoselective nucleophilic substitution of a hydroxyl group on a chiral piperidine precursor. This can be followed by reduction and selective protection to yield orthogonally protected, chiral substituted piperidines, which serve as versatile building blocks for more complex analogs. nih.govrsc.org

A notable example involves the synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, which are analogs of the core this compound structure. nih.govacs.org In this research, a chiral center was introduced by a methyl substitution in the alkyl chain linking the chlorophenoxy and piperidine moieties. The synthesis of these chiral compounds allowed for an evaluation of how stereochemistry influences binding affinity at various biological receptors. nih.govacs.org

The study found that while high sigma-1 site affinities were generally observed, the chirality introduced by the methyl substitution resulted in distinct differences between the enantiomers. nih.govacs.org Specifically, the (−)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine enantiomer demonstrated the highest affinity and selectivity for the sigma-1 receptor over the sigma-2 site, highlighting the importance of stereocontrol. nih.govacs.org

Table 1: Binding Affinities (Kᵢ) of Chiral this compound Analogs at Sigma (σ) Receptors

| Compound | σ₁ Affinity (Kᵢ nM) | σ₂ Affinity (Kᵢ nM) | σ₁/σ₂ Selectivity Ratio |

|---|---|---|---|

| (-)-(S)-17 | 0.34 | 186 | 547 |

| (+)-(R)-17 | 1.10 | 114 | 104 |

Data sourced from studies on chiral (4-chlorophenoxy)alkylpiperidines. nih.govacs.org Compound 17 is 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine.

Parallel Synthesis Techniques for Derivative Libraries

Parallel synthesis is a cornerstone of combinatorial chemistry, a field that enables the rapid generation of large, diverse collections of compounds, known as chemical libraries. nih.govimperial.ac.uk This high-throughput approach is invaluable for exploring structure-activity relationships (SAR) and identifying lead compounds in drug discovery. nih.gov Instead of synthesizing compounds one by one, parallel synthesis techniques allow for the simultaneous creation of dozens to hundreds of distinct molecules in an array format, often using automated systems. imperial.ac.uk

For a scaffold like this compound, parallel synthesis can be employed to create a library of derivatives by systematically varying substituents at different positions on the molecule. A common strategy involves modifying the nitrogen atom of the piperidine ring. For example, a solution-phase parallel synthesis approach has been established for producing 4-substituted N-protected piperidines. lu.se This method allows for the convenient exchange of the N-acyl group, facilitating orthogonal deprotection strategies and the introduction of diverse functionalities. lu.se

The process of creating a derivative library involves the systematic and repetitive linkage of various "building blocks" to a central chemical scaffold. nih.gov In the context of this compound, the core structure can be reacted with a diverse set of reactants, such as alkyl halides, carboxylic acids (for amide formation), or aldehydes (via reductive amination), to generate a library of N-substituted analogs. This allows for the efficient exploration of how different substituents impact the compound's properties.

Another sophisticated strategy applicable to this scaffold is the "forward- and reverse-synthesis" approach. rsc.org This methodology provides a comprehensive way to access a templated library with variations on key pharmacophore sites by developing convergent syntheses of a core nucleus from different directions. rsc.org Such techniques are instrumental in building focused libraries designed to probe specific biological interactions. imperial.ac.uk

Table 2: Illustrative Example of a Parallel Synthesis Library Design for this compound Derivatives

| Core Scaffold | R¹ Substituent (at Piperidine Nitrogen) | R² Substituent (at Phenoxy Ring) |

|---|---|---|

| Benzyl | H | |

| Phenethyl | H | |

| 3-Phenylpropyl | H | |

| Benzyl | 2-Fluoro | |

| Phenethyl | 2-Fluoro | |

| 3-Phenylpropyl | 2-Fluoro |

This table represents a conceptual matrix for a parallel synthesis library where the core this compound structure is diversified with different R¹ and R² groups.

Pharmacological Investigations and Biological Activities of 4 4 Chlorophenoxy Piperidine Derivatives

Neuropharmacological Efficacy and Central Nervous System Interactions

Derivatives of 4-(4-chlorophenoxy)piperidine have demonstrated a considerable capacity to interact with the central nervous system (CNS), influencing various neurochemical pathways. Their structural features allow them to cross the blood-brain barrier and engage with key receptors and transporters, leading to a range of neuropharmacological effects. Research in this area has sought to understand the structure-activity relationships that govern these interactions and to identify compounds with selective and potent CNS activity.

Modulation of Neurotransmitter Systems in Research

Preclinical studies have shown that certain derivatives of this compound can modulate the levels of key neurotransmitters in the brain. For instance, the compound 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) has been observed to enhance the levels of both dopamine (B1211576) and acetylcholine (B1216132) in the prefrontal cortex of rats. nih.gov This modulation of critical neurotransmitter systems highlights the potential of these compounds to influence cognitive and motor functions. The histaminergic system is another important target. By acting as histamine (B1213489) H3 receptor inverse agonists, these compounds can increase the release of histamine, which in turn promotes the release of other excitatory neurotransmitters like acetylcholine and dopamine. nih.govnih.gov This mechanism is believed to contribute to the wakefulness-promoting and cognitive-enhancing effects observed in preclinical models. nih.gov

Receptor Ligand Binding and Functional Assays

The pharmacological effects of this compound derivatives are largely attributed to their ability to bind with high affinity to specific receptors within the CNS. In vitro radioligand binding assays and functional assays have been instrumental in elucidating the receptor interaction profiles of these compounds.

A significant area of research has focused on the potent antagonist activity of this compound derivatives at the histamine H3 receptor. nih.gov The H3 receptor acts as a presynaptic autoreceptor, and its blockade leads to an increase in histamine release. wikipedia.org One notable compound, BF2.649, is a selective nonimidazole inverse agonist at the human H3 receptor, exhibiting a high binding affinity. nih.gov Functional assays have confirmed that this compound behaves as a competitive antagonist. nih.gov Other derivatives incorporating a piperidine (B6355638) moiety have also shown high affinity for the H3 receptor. mdpi.comnih.gov

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) | Human Histamine H3 | 0.16 nM |

| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | Human Histamine H3 | 8 nM |

Derivatives of this compound have also been investigated as antagonists of the neuropeptide Y (NPY) Y1 receptor. nih.gov The NPY system is involved in regulating various physiological processes. medchemexpress.com A series of novel benzimidazoles containing a (4-chlorophenoxy)methyl group at the C-2 position and a piperidinylalkyl group at the N-1 position were synthesized and evaluated for their affinity to the Y1 receptor. nih.gov One of the synthesized benzimidazole (B57391) derivatives demonstrated a high potency for the Y1 receptor. nih.gov Functional assays confirmed the antagonist activity of these compounds by their ability to reverse NPY-induced effects. nih.gov

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| A dibasic benzimidazole derivative with a (4-chlorophenoxy)methyl group | Neuropeptide Y Y1 | 0.0017 µM |

The piperidine scaffold is a well-known feature in many potent opioid analgesics. nih.govnih.gov Research into 4-substituted piperidine and piperazine (B1678402) compounds has revealed derivatives with significant efficacy at the mu (µ) opioid receptor (MOR). nih.govnih.gov While not all of these compounds contain the specific 4-(4-chlorophenoxy) moiety, the research demonstrates the potential for piperidine-based structures to act as MOR agonists. nih.gov Functional assays, such as the [³⁵S]GTPγS binding assay, have been used to determine the agonist profile of these compounds at the MOR. nih.gov Some of these derivatives have shown a partial agonist profile at the MOR. nih.gov

Analgesic Potency in Preclinical Models

The analgesic potential of this compound derivatives has been evaluated in various preclinical models of pain. These studies have provided evidence of their antinociceptive effects, often mediated through their interaction with opioid receptors.

A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives demonstrated significant analgesic activity in the tail-flick test in male Wistar rats. nih.gov The tail-flick test is a common method to assess centrally mediated analgesia. dovepress.comneurofit.com Similarly, other 1,4-substituted piperidine derivatives have shown antinociceptive effects in the tail-flick test in mice. researchgate.net The hot plate test is another method used to evaluate the response to pain in animals, and it is particularly sensitive to centrally acting analgesics. wikipedia.orgmeliordiscovery.com

| Compound | Animal Model | Test | Observed Effect |

|---|---|---|---|

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Male Wistar rats | Tail-flick test | Significant analgesic activity |

| 1,4-substituted piperidine derivative with a bromine atom at the 4-position | Mice | Tail-flick test | Most active agent tested |

Cognitive Function Enhancement in Neurological Disorder Research

Derivatives of this compound have been identified as potent ligands for sigma-1 (σ1) receptors, which are implicated in the pathophysiology of several neurological and psychiatric disorders. nih.govnih.gov The σ1 receptor is a unique membrane-bound protein involved in higher brain functions and the modulation of various neurotransmitter systems. nih.gov Its role in conditions like dementia and Alzheimer's disease has made it a significant target for therapeutic development. chemrxiv.org

Research into a series of phenoxyalkylpiperidines has demonstrated high-affinity binding to the σ1 receptor. uniba.it For instance, compounds such as 4-methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine have shown subnanomolar affinity, indicating a strong interaction with the receptor. uniba.it The binding affinity is influenced by the length of the alkyl chain and substitutions on the piperidine ring. uniba.it Agonism at the σ1 receptor by these ligands has been associated with potent anti-amnesic effects in preclinical models, suggesting a potential for cognitive enhancement. uniba.it

| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) |

| 1a | 4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine | 1.18 | 809 |

| (R)-2a | (R)-4-Methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | 1.05 | 451 |

| (S)-2a | (S)-4-Methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | 0.34 | 188 |

| 4a | 1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine | 0.44 | 17.2 |

Data sourced from radioligand binding assays. uniba.it

Antipsychotic Metabolite Studies (e.g., 4-(4-Chlorophenyl)-4-hydroxypiperidine as a Haloperidol Metabolite)

The piperidine nucleus is a core component of many antipsychotic medications. hmdb.ca A key example in this context is 4-(4-Chlorophenyl)-4-hydroxypiperidine, which is a well-documented metabolite of the widely used typical antipsychotic drug, haloperidol. hmdb.canih.gov Haloperidol undergoes extensive metabolism in the liver, and 4-(4-Chlorophenyl)-4-hydroxypiperidine is one of the resulting compounds. hmdb.ca

Antimicrobial and Anti-Inflammatory Research Paradigms

Anti-tuberculosis Activity Profiling

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Derivatives of the piperidine scaffold have shown promise in this area. Specifically, a class of piperidinol derivatives has been identified with significant anti-tuberculosis activity. nih.govnih.gov

Screening of compound libraries led to the discovery of a piperidinol hit, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol, which demonstrated potent activity against M. tuberculosis. nih.gov Subsequent synthesis and evaluation of related analogs identified several compounds with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.govnih.gov The mechanism of action for some of these compounds has been linked to the inhibition of MmpL3, a mycolic acid flippase essential for the formation of the mycobacterial cell wall. nih.gov

| Compound | R Stereochemistry | Aryl C-ring Substitution | MIC (μg/mL) |

| Hit Compound 1 | R | 4-Cl | 1.5 |

| Analog 4b | R | 4-Cl | 1.4 |

| Analog 4m | S | 4-CF3 | 1.7 |

MIC is the minimum inhibitory concentration that inhibited 90% of bacterial growth. nih.gov

Broad-Spectrum Antimicrobial and Antiviral Characterization

Beyond their anti-tuberculosis effects, piperidine derivatives have been investigated for broader antimicrobial and antiviral properties. Studies have demonstrated the efficacy of various piperidine-containing compounds against a range of pathogenic microbes.

In terms of antibacterial and antifungal action, certain piperidine derivatives have shown inhibitory activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.com Some compounds also exhibit activity against fungi, including Candida albicans. nih.govacademicjournals.org The antimicrobial potential can be enhanced by the addition of other chemical moieties to the piperidine ring; for example, thiosemicarbazone derivatives of piperidin-4-one show significant antifungal activity. biomedpharmajournal.org

The antiviral potential of this chemical class is also an active area of research. A series of N-substituted piperidine derivatives were found to be effective against the influenza A/H1N1 virus in vitro. nih.gov In another study, piperidine-substituted purine (B94841) derivatives displayed notable inhibitory activity against HIV-1, with one compound also showing significant potency against the influenza A/H1N1 virus. nih.gov These findings highlight the versatility of the piperidine scaffold in designing agents that can target a wide array of infectious organisms.

Anti-Inflammatory Effects and Associated Mechanisms

The piperidine moiety is a structural component of various therapeutic agents known to possess anti-inflammatory activity. biointerfaceresearch.com While direct and extensive research on the anti-inflammatory properties specifically of this compound derivatives is still an evolving field, the broader class of piperidine-containing molecules has been associated with anti-inflammatory effects. For example, some carbazole (B46965) N-phenylacetamide hybrids that include a piperidine structure have demonstrated anti-inflammatory activity. nih.gov The mechanisms often involve the inhibition of key inflammatory pathways, though specific pathways targeted by this compound derivatives require further investigation. The structural relationship to compounds with known anti-inflammatory effects suggests this is a promising area for future research.

Cardiovascular and Metabolic Syndrome Research

Investigations into this compound derivatives have extended to their potential roles in managing cardiovascular and metabolic disorders.

In cardiovascular research, a series of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were evaluated for their effects on blood pressure. nih.gov Several of these compounds were found to produce a reduction in blood pressure in normotensive rat models, indicating potential hypotensive activity. nih.gov

In the context of metabolic syndrome, a derivative known as 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate (B1230714) hydrochloride has been studied for its anti-obesity effects. nih.gov This compound, described as a potent anorectic, was shown to reduce weight gain in obese mice. nih.gov The mechanism of action involves a reduction in body fat and a decrease in metabolic efficiency, which may be partly attributed to a stimulating effect on lipolysis. nih.gov Broader research on piperidine alkaloids has shown they can attenuate high-fat diet-induced obesity by activating key metabolic regulators like AMP-activated protein kinase (AMPK), further underscoring the potential of the piperidine scaffold in developing treatments for metabolic diseases. osti.gov

| Research Area | Derivative Class | Finding |

| Cardiovascular | N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidines | Produced a reduction in blood pressure in normotensive rats. nih.gov |

| Metabolic | 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate | Reduced weight gain and body fat in obese mice. nih.gov |

Antihypertensive Efficacy in Animal Models

Derivatives of this compound have been investigated for their potential as antihypertensive agents. In studies using spontaneously hypertensive rats (SHR), a model for human essential hypertension, certain analogues have demonstrated significant blood pressure-lowering effects.

One notable compound, 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine, was identified as a particularly effective antihypertensive agent when administered orally. nih.gov This derivative produced a dose-dependent reduction in blood pressure, with effects observed at doses as low as 3 mg/kg. nih.gov At a 10 mg/kg oral dose, it caused a 17% reduction in blood pressure, and an 11% reduction was recorded at 3 mg/kg. nih.gov In a broader study of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, several compounds also produced a reduction in blood pressure in normotensive rats, indicating the potential of the chlorophenyl piperidine scaffold in cardiovascular therapy. researchgate.net

| Compound | Oral Dose (mg/kg) | Blood Pressure Reduction (%) |

|---|---|---|

| 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine | 10 | 17 |

| 3 | 11 |

Calcium Channel Blocking Activities of Related Piperidine Derivatives

The mechanism behind the antihypertensive effects of some piperidine derivatives is linked to their activity as calcium channel blockers. nih.gov Calcium channel blockers (CCBs) inhibit the inward movement of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and the heart. uniroma1.itnih.gov This action leads to vasodilation and a subsequent decrease in blood pressure. nih.gov

A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which includes derivatives of this compound, were synthesized and evaluated for their calcium-channel-blocking properties. nih.gov The activity was assessed by their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. The results indicated that these compounds are potent calcium channel blockers, with the most effective derivatives in the series being more potent than the established drugs verapamil, diltiazem, and flunarizine. nih.gov However, they were found to be less potent than nifedipine. nih.gov The specific structural features, such as fluoro substituents on the diphenylmethyl group, were found to be crucial for high potency. nih.gov

Prokineticin Receptor Modulation for Pain and Gastrointestinal Function

The prokineticin system, which includes ligands like prokineticin 2 (PK2) and their G protein-coupled receptors (PKR1 and PKR2), is a recognized mediator in various physiological processes, including pain, inflammation, and gastrointestinal motility. researchgate.netnih.gov Dysregulation of this system can lead to pathological conditions, and as such, prokineticin receptor antagonists are being explored as a therapeutic strategy for inflammatory and neuropathic pain. researchgate.netnih.gov

Research into non-peptide antagonists for these receptors has led to the development of several small molecules. nih.gov However, these efforts have primarily focused on scaffolds such as triazine-guanidines and pyrrolidine (B122466) carboxamides. researchgate.netnih.gov While the piperidine scaffold is widely explored for various central nervous system targets and has been investigated for analgesic properties through modulation of other receptors like the mu-opioid and sigma-1 receptors, a direct link between this compound derivatives and prokineticin receptor modulation is not prominently established in the current scientific literature. drugbank.comresearchgate.net

Enzyme Inhibition and Receptor Modulation Beyond Central Nervous System Targets

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. drugbank.com Their overactivity is implicated in various diseases, making them a target for therapeutic inhibitors. The piperidine scaffold has been utilized in the design of MMP inhibitors.

A quantitative structure-activity relationship (QSAR) study was conducted on a series of piperidine sulfonamide aryl hydroxamic acid analogs for their inhibitory activity against MMP-2 and MMP-13. nih.gov The study revealed that the inhibitory potencies of these compounds were significantly correlated with their hydrophobic properties, suggesting that hydrophobic interactions play a dominant role in the binding of these inhibitors to both enzymes. nih.gov This research highlights the potential of the piperidine framework as a core structure for developing new MMP inhibitors.

Aromatase Inhibitory Activity

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. nih.govnih.gov The piperidine ring has been incorporated into molecules designed as aromatase inhibitors.

In one study, a series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones were synthesized and evaluated for their ability to inhibit human placental aromatase. nih.gov Several of these compounds demonstrated significantly more potent inhibition than the reference drug aminoglutethimide. The most active derivative, the isopentyl-substituted compound, was 93-fold more potent than aminoglutethimide. nih.gov The study established that the length and branching of the 3-alkyl group were critical for potent and selective inhibition of the aromatase enzyme. nih.gov

| Compound (Alkyl Group) | IC₅₀ (µM) | Relative Potency (Aminoglutethimide = 1) |

|---|---|---|

| Aminoglutethimide (Reference) | 2.8 | 1 |

| n-Propyl | 0.14 | 20 |

| n-Butyl | 0.06 | 47 |

| Isobutyl | 0.07 | 40 |

| n-Pentyl | 0.04 | 70 |

| Isopentyl | 0.03 | 93 |

| n-Hexyl | 0.04 | 70 |

| n-Heptyl | 0.06 | 47 |

Tyrosinase Inhibitory Activity

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Research has shown that piperidine-based structures can serve as effective tyrosinase inhibitors.

A study focused on the 4-(4-fluorobenzyl)piperidine fragment led to the identification of several potent mushroom tyrosinase inhibitors. The initial lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, showed promising activity. Subsequent chemical modifications yielded analogues with significantly improved inhibitory effects, surpassing the potency of the well-known inhibitor, kojic acid. The most active compound from this series exhibited a half-maximal inhibitory concentration (IC₅₀) of 7.56 µM. Kinetic analysis revealed that this potent derivative acts as a mixed-type inhibitor of the tyrosinase enzyme.

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Kojic Acid (Reference) | 16.67 | N/A |

| Lead Compound (1a) | 252 | N/A |

| Most Active Analogue (2d) | 7.56 | Mixed-type |

Cholinesterase and Monoamine Oxidase Dual Inhibition

A comprehensive search of scientific literature was conducted to identify studies on the dual inhibitory activity of this compound derivatives against both cholinesterase (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and monoamine oxidase (MAO-A and MAO-B) enzymes. Despite a thorough investigation, no specific research articles or publicly available data detailing the synthesis and evaluation of this compound derivatives as dual inhibitors of these two crucial enzyme systems were found.

The development of multi-target-directed ligands, which can simultaneously modulate multiple biological targets involved in a multifactorial disease like Alzheimer's, is a significant area of medicinal chemistry research. The strategy of designing dual inhibitors of cholinesterases and monoamine oxidases is a well-established approach within this field. However, it appears that the this compound scaffold has not been specifically explored or reported in the scientific literature for this particular dual-target application.

Consequently, no detailed research findings, including inhibitory activity data (such as IC50 values), structure-activity relationships, or molecular modeling studies for this compound derivatives in the context of cholinesterase and monoamine oxidase dual inhibition, can be presented.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is an abstract representation of the essential molecular features required for a ligand to interact with a specific biological target and produce a desired response. For piperidine (B6355638) derivatives, key pharmacophoric features have been identified that are crucial for their biological activity. These models often highlight the importance of the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups. benthamscience.comfiveable.me

Ligand-based pharmacophore modeling, which analyzes a set of known active compounds, is particularly useful when the 3D structure of the target protein is unavailable. fiveable.me For piperidine derivatives targeting various receptors, a common pharmacophore model includes a positive ionizable functionality, typically the piperidine nitrogen atom, and one or more hydrophobic groups. nih.gov For instance, in studies of sigma-1 (S1R) receptor ligands, the piperidine nitrogen serves as the positive ionizable group, while aromatic extensions from the core structure fulfill the role of primary and secondary hydrophobic groups, occupying specific pockets in the receptor binding site. nih.gov Pharmacophore analyses also indicate that aromatic, acceptor, and donor groups on the molecule are favorable for activity against certain targets like farnesyltransferase. benthamscience.com

Impact of Substituent Modifications on Efficacy and Selectivity

The modification of substituents on both the phenoxy and piperidine moieties of the 4-(4-chlorophenoxy)piperidine scaffold has a profound impact on biological efficacy and receptor selectivity. SAR studies systematically explore these changes to optimize potency and target specificity.

For piperidine-based compounds targeting sigma receptors, the nature of the substituent on the piperidine nitrogen is a key determinant of affinity and selectivity. nih.gov Introducing different groups at this position can modulate the interaction with the receptor. Furthermore, substitutions on the aromatic ring significantly influence activity. For example, in a series of benzylpiperidine-derived compounds, a 4-hydroxylphenyl moiety was generally found to be detrimental to affinity for both S1R and S2R, whereas a 4-fluorophenyl-substituted derivative resulted in a poorer S1R ligand. nih.gov The specific combination of substitutions, such as the presence of both bromine and chlorine on the phenoxy group in related compounds, may enhance biological activity compared to simpler analogs, potentially leading to unique therapeutic profiles.

The following table summarizes the binding affinities of selected piperidine derivatives for Sigma-1 (S1R) and Sigma-2 (S2R) receptors, illustrating the effect of substituent modifications.

| Compound | Substituent Modification | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (Kᵢ S2R / Kᵢ S1R) |

| 1 | 4-phenylpiperazine tail, benzyl (B1604629) moiety | 3.2 | 100 | 31.25 |

| 2 | 4-phenylpiperazine tail, benzyl moiety, shorter linker | 24 | >1200 | >50 |

| 3 | 4-hydroxylphenylpiperazine tail, benzyl moiety | 12 | 250 | 20.83 |

| 4 | 4-hydroxylphenylpiperazine tail, benzyl moiety, shorter linker | 434 | >1200 | >2.76 |

| 5 | 4-fluorophenylpiperazine tail, benzyl moiety | 102 | >1200 | >11.76 |

| Data sourced from a study on piperidine/piperazine-based compounds. nih.gov |

In Silico Approaches to Target Prediction and Activity Spectra of Piperidine Derivatives

In silico methods are powerful tools in modern drug discovery, enabling the prediction of biological targets and the activity profiles of compounds before their synthesis. ijsrset.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and various computational platforms are employed to analyze series of piperidine derivatives. benthamdirect.com

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the biological activity of compounds with their 3D structural properties, such as steric and electrostatic fields. benthamdirect.comresearchgate.net These models provide valuable insights into the structural requirements for bioactivity and can guide the design of more potent inhibitors. For example, 3D-QSAR studies on piperidine derivatives as Protein Kinase B (Akt) inhibitors have helped to elucidate key binding features and summarize the structural determinants for their activity. benthamdirect.com Furthermore, computational platforms like SwissADME, pkCSM, and ProTox-II are used to predict the pharmacokinetic and toxicological properties of piperidine derivatives, assessing their drug-like behavior early in the development process. ijsrset.com

Molecular Docking and Binding Mode Analysis for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the specific interactions that drive binding affinity and for elucidating the binding mode of compounds like this compound at a molecular level.

Docking studies on piperidine derivatives have successfully identified key interactions with amino acid residues within the binding pockets of various targets, including the µ-opioid receptor and sigma receptors. nih.govtandfonline.com For ligands targeting the S1R, docking simulations show that they often assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets. nih.gov The protonated amine of the piperidine ring is a common feature that interacts with the receptor. nih.gov In the case of µ-opioid receptor inhibitors, docking has revealed that piperidine derivatives can encapsulate within a binding pocket formed by transmembrane helices, engaging with residues such as Q124, D147, Y148, M151, and H297. tandfonline.com These detailed binding mode analyses are in agreement with experimental results and provide a structural basis for the observed SAR, guiding further structure-based optimization. nih.govbenthamdirect.com

Pharmacokinetic and Metabolic Profile Research of 4 4 Chlorophenoxy Piperidine Derivatives

Biotransformation Pathways of 4-(4-Chlorophenoxy)piperidine Derivatives

Alicyclic amines, including the piperidine (B6355638) structure, undergo extensive metabolism. researchgate.net The primary biotransformation reactions are catalyzed by various enzyme systems, including Cytochrome P450s, aldehyde oxidase, and monoamine oxidases. researchgate.net Common metabolic pathways for the piperidine ring include N-oxidation, oxidative N-dealkylation, ring oxidation (hydroxylation), and, in some cases, ring opening. researchgate.net

A general pathway for piperidine biotransformation involves the oxidation of the ring itself. nih.gov Studies using model compounds have shown that the piperidine ring can be oxidized to a ketone at the beta-position, a reaction found to be dependent on cytochrome P-450. nih.gov In more complex derivatives, such as the cannabinoid CB1 receptor antagonist CP-945,598, metabolism is extensive, with multiple pathways occurring simultaneously. nih.gov The primary metabolic route for this compound involved N-de-ethylation to form an N-desethyl metabolite (M1). nih.gov This initial metabolite was then subject to further biotransformation through amide hydrolysis (M2), N-hydroxylation (M3), and hydroxylation of the piperidine ring itself (M6). nih.gov

Cytochrome P450 (CYP) Mediated Metabolism, Including CYP3A4 Pathways

Cytochrome P450 enzymes are the principal catalysts in the metabolism of most piperidine-containing drugs. nih.gov Among the various CYP isoforms, CYP3A4 is frequently identified as the major enzyme responsible for their biotransformation, particularly for N-dealkylation reactions. nih.gov For certain derivatives, other isoforms such as CYP2D6 have also been shown to contribute significantly to metabolism. nih.gov

The critical role of CYP3A4 is highlighted in the metabolism of numerous 4-aminopiperidine (B84694) drugs, where it is the major isoform driving their clearance. nih.gov Specific preclinical studies confirm this pathway. For example, in vitro experiments with recombinant isoforms demonstrated that the oxidative metabolism of the complex piperidine derivative CP-945,598 to its primary N-desethyl metabolite (M1) is catalyzed predominantly by CYP3A4 and/or the closely related CYP3A5. nih.gov The extensive involvement of CYP3A4 underscores its importance in the elimination of this class of compounds. nih.govnih.gov

Excretion Patterns and Clearance Mechanisms

The clearance of piperidine derivatives can vary significantly between species. Preclinical data for the MET kinase inhibitor GNE-A showed that plasma clearance was low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) but moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov Studies with human liver microsomes on a range of 4-aminopiperidine drugs indicated that they generally have moderate to high clearance rates. nih.gov

Due to extensive metabolism, very little of the parent drug is typically excreted unchanged. nih.gov For the radiolabeled derivative CP-945,598, less than 2% of the administered dose was recovered as the unchanged drug in the combined urine and feces. nih.gov This indicates that clearance is almost entirely dependent on metabolism. nih.gov Following biotransformation, the resulting metabolites are eliminated from the body. The primary route of excretion for CP-945,598 and its metabolites was through the feces, which accounted for the majority of the recovered radioactivity, with a smaller portion found in the urine. nih.gov Specific metabolites, including the N-desethyl metabolite (M1), an amide hydrolysis product (M2), and a ribose conjugate (M9), accounted for 5.6%, 33.6%, and 6.30% of the dose in the excreta, respectively. nih.gov

| Metabolite | Percentage of Dose in Excreta |

|---|---|

| M1 (N-desethyl) | 5.6% |

| M2 (Amide hydrolysis) | 33.6% |

| M9 (Ribose conjugate) | 6.30% |

Table 2. Excretion of Major Metabolites of CP-945,598. nih.gov

Advanced Analytical Methodologies for Research on 4 4 Chlorophenoxy Piperidine

High-Performance Liquid Chromatography (HPLC) Applications in Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. preprints.org Its high resolution and sensitivity make it an indispensable tool for the quantitative analysis of 4-(4-Chlorophenoxy)piperidine and related compounds in various matrices. preprints.orgchemimpex.com The versatility of HPLC allows for the use of different stationary phases, mobile phases, and detectors to optimize the separation and detection of piperidine-containing molecules.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperidine (B6355638) derivatives. In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. For compounds like piperidine that may exhibit poor retention on standard reverse-phase columns, ion-pairing agents can be added to the mobile phase to improve retention and peak shape. researchgate.net

Detection methods are chosen based on the physicochemical properties of the analyte. For compounds with a suitable chromophore, Ultraviolet (UV) detection is a simple and robust option. researchgate.net For molecules lacking a strong UV chromophore, alternative methods such as fluorescence detection after pre-column derivatization or Charged Aerosol Detection (CAD) can be employed to achieve high sensitivity. researchgate.netnih.gov Method validation is crucial to ensure accuracy and precision, with parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) being rigorously assessed. researcher.life

Table 1: Examples of HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Method 1: Piperidine Analysis researcher.life | Method 2: Haloperidol Metabolite Analysis researchgate.net |

|---|---|---|

| Column | Inertsil C18 (250 x 4.6mm) | Reverse-phase C18 |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | 50 mM Potassium Phosphate Buffer : Acetonitrile (75:25, v/v) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV (after derivatization) | UV (220 nm) |

| Linearity Range | 0.44 - 53.33 µg/mL | 2 - 500 ng/mL |

| LOD | 0.15 µg/mL | Not Specified |

| LOQ | 0.44 µg/mL | Not Specified |

Mass Spectrometry Techniques in Characterization and Quantification

Mass Spectrometry (MS) is a powerful analytical technique used for both the qualitative characterization and quantitative determination of chemical compounds. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional selectivity and sensitivity. researchgate.net

For structural characterization, mass spectrometry provides information about the molecular weight of the compound through the determination of the mass-to-charge ratio (m/z) of its molecular ion. nih.gov Further structural details can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, the molecular ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's identity. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can determine the accurate mass of a molecule, which aids in deducing its elemental composition. nih.gov

For quantitative analysis, LC-MS/MS is the gold standard, particularly when analyzing compounds at very low concentrations. researchgate.netlcms.cz The technique typically operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored. This approach is highly selective and minimizes interference from matrix components, resulting in low limits of detection and quantification. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of a wide range of compounds. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.08367 | 145.0 |

| [M+Na]⁺ | 234.06561 | 151.1 |

| [M-H]⁻ | 210.06911 | 147.9 |

| [M+K]⁺ | 250.03955 | 146.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. jchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the unambiguous determination of its structure. slideshare.net The key parameters obtained from an NMR spectrum are the chemical shift, signal intensity (integration), and spin-spin coupling constants. slideshare.net

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their electronic environments. slideshare.net The chemical shift of a proton is influenced by the presence of nearby atoms and functional groups. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. researchgate.net

For complex structures, two-dimensional (2D) NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) identify protons that are coupled to each other, typically on adjacent carbons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (typically over two to three bonds). core.ac.uk Together, these experiments allow chemists to piece together the complete molecular structure. researchgate.net

Table 3: Representative NMR Chemical Shifts for Piperidine-like Scaffolds researchgate.net

| Atom Position (Piperidine Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2/C6 (axial) | ~2.5 - 2.7 | ~45 - 50 |

| C2/C6 (equatorial) | ~3.0 - 3.2 | ~45 - 50 |

| C3/C5 (axial) | ~1.4 - 1.6 | ~25 - 30 |

| C3/C5 (equatorial) | ~1.8 - 2.0 | ~25 - 30 |

| C4 | Varies with substituent | Varies with substituent |

Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns.

Reference Standard Utilization in Biochemical Assays

In biochemical and pharmacological research, reference standards are critical for ensuring the accuracy, reproducibility, and validity of experimental results. This compound serves as such a standard in various analytical and biochemical assays. chemimpex.comchemimpex.com Its well-characterized structure and properties allow it to be used as a benchmark for the identification and quantification of related compounds. chemimpex.com

One of the key applications is in radioligand binding assays, which are used to study the interaction of compounds with specific biological targets like receptors or enzymes. nih.gov In these assays, a radiolabeled ligand with known affinity for the target is used. Test compounds are then evaluated for their ability to displace the radioligand, and their binding affinity (often expressed as the inhibitor constant, Ki) is determined. nih.govacs.org Derivatives of this compound have been synthesized and used to probe the binding sites of sigma (σ) receptors and sterol isomerase, providing valuable insights into structure-activity relationships. nih.govacs.org The use of a well-defined reference compound is essential for comparing the potencies and selectivities of new chemical entities.

Table 4: Research Findings from a Radioligand Binding Assay with a this compound Derivative nih.govacs.org

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (vs. σ₂) |

|---|---|---|---|

| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | σ₁ Receptor | 0.34 | 547-fold |

| (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine | σ₂ Receptor | 186 | - |

Future Perspectives and Translational Research Opportunities

Development of Novel Therapeutic Agents from the Piperidine (B6355638) Scaffold

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals, and the 4-(4-chlorophenoxy)piperidine framework serves as a key building block for the next generation of therapeutic agents. chemimpex.comarizona.edu The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired efficacy and selectivity. chemimpex.com Researchers are actively exploring its potential in developing novel drugs for a range of diseases, particularly neurological disorders. chemimpex.com The unique structure is leveraged to design drugs with the potential for enhanced cognitive function and management of symptoms associated with various neurological conditions. chemimpex.com

The piperidine heterocycle and its derivatives have been successfully employed in a wide array of therapeutic classes, demonstrating their broad biological activity. arizona.eduresearchgate.net The introduction of the 4-chlorophenoxy group can significantly enhance biological activity, making it a valuable intermediate in drug synthesis. chemimpex.com

Table 1: Therapeutic Areas of Piperidine-Based Drugs

| Therapeutic Area | Examples of Piperidine Scaffold Application |

|---|---|

| Neurological Disorders | Development of agents targeting CNS conditions. arizona.educhemimpex.com |

| Oncology | Employed in the design of anti-cancer drugs. arizona.edu |

| Cardiovascular Disease | Used in the development of antiaggregants and anticoagulants. arizona.edu |

| Allergies | A core component of various antihistamines. arizona.edu |

| Pain Management | Utilized in the synthesis of analgesics. arizona.edunih.gov |

| Infectious Diseases | Serves as a model for new antimalarial agents. nih.gov |

Future research will likely focus on synthesizing novel derivatives of this compound to explore new biological targets and therapeutic indications. The inherent modularity of the scaffold allows for the systematic modification of its structure to optimize interactions with specific biological targets, potentially leading to the discovery of first-in-class medicines. chemimpex.com

Addressing Challenges in Drug Design and Development for Piperidine-Based Compounds

Despite the broad utility of the piperidine scaffold, its application in drug development is not without challenges. A primary issue is controlling impurities during the complex synthesis pathways, as even trace amounts of byproducts can compromise the safety and efficacy of the final drug formulation. The development of efficient and cost-effective synthetic methods for substituted piperidines remains a significant focus of modern organic chemistry. nih.gov

Another critical challenge is managing stereochemistry. The introduction of chiral centers into the piperidine ring can profoundly influence a molecule's biological activity, physicochemical properties, and pharmacokinetic profile. thieme-connect.comthieme-connect.com Designing stereoselective syntheses to produce the desired enantiomer is crucial, as different stereoisomers can have vastly different pharmacological effects, and one may be therapeutic while another could be inactive or even toxic. nih.govthieme-connect.com

Table 2: Key Challenges in Piperidine-Based Drug Development

| Challenge | Description | Potential Solution |

|---|---|---|

| Control of Impurities | Complex synthesis can generate byproducts that are difficult to remove and can affect the final drug product's quality. | Development of more robust and cleaner synthetic routes; advanced analytical techniques for purification and characterization. |

| Stereoselectivity | Achieving the correct 3D arrangement of atoms (chirality) is often essential for biological activity and safety. nih.govthieme-connect.com | Use of chiral catalysts and ligands; asymmetric synthesis methods to control the formation of specific stereoisomers. nih.gov |

| Physicochemical Properties | Modulating properties like solubility and bioavailability to ensure the drug reaches its target in the body. thieme-connect.comresearchgate.net | Strategic chemical modifications of the piperidine scaffold to optimize drug-like properties. thieme-connect.comresearchgate.net |

| hERG Toxicity | A common issue with nitrogen-containing heterocycles, leading to potential cardiac toxicity. thieme-connect.comresearchgate.net | Introduction of chiral centers or other structural modifications to reduce affinity for the hERG channel. thieme-connect.comresearchgate.net |

| Regulatory Hurdles | Meeting stringent requirements from regulatory bodies for novel derivatives, including extensive toxicological data. | Early and thorough preclinical safety and toxicology testing; adherence to green chemistry principles. |

Overcoming these hurdles requires a multidisciplinary approach, combining advanced synthetic chemistry, analytical techniques, and a deep understanding of structure-activity relationships (SAR).

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation has become indispensable in modern drug discovery, and this is particularly true for piperidine-based compounds. frontiersin.org Computational tools are employed at nearly every stage of the process, from identifying new drug targets to optimizing lead compounds. frontiersin.org

Techniques such as molecular docking and dynamic simulations allow researchers to predict how derivatives of this compound might bind to a specific biological target, such as a protein receptor or enzyme. nih.govnih.gov This in silico analysis helps prioritize which compounds to synthesize and test in the laboratory, saving significant time and resources. nih.gov For instance, computational studies can help decipher the binding mode of a promising ligand, revealing crucial amino acid interactions that can guide further structure-based optimization. nih.gov

This integrated approach streamlines the drug discovery pipeline:

Hit Identification: Virtual screening of large chemical libraries against a target of interest to identify initial "hit" compounds. nih.gov

Lead Optimization: Using computational models to guide the chemical modification of hits to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Mechanism of Action Studies: Employing molecular dynamics simulations to understand the dynamic interactions between a drug candidate and its target at an atomic level. nih.gov

This iterative cycle of computational prediction followed by experimental verification accelerates the development of novel therapeutics derived from scaffolds like this compound.

Potential in Agricultural Chemistry and Materials Science Applications

Beyond its significant role in pharmaceuticals, this compound and its derivatives show considerable promise in other scientific and industrial fields. chemimpex.com

In agricultural chemistry , this compound serves as a key intermediate in the synthesis of herbicides and pesticides. chemimpex.comchemimpex.com Its structure can be modified to create active ingredients that effectively control unwanted plant growth or protect crops from pests, thereby helping to improve agricultural yields. chemimpex.com The ability to modulate the biological activity of the core structure is crucial for developing effective crop protection solutions. chemimpex.com

In materials science , the unique chemical properties of the this compound scaffold make it a candidate for creating advanced materials. chemimpex.com It is being explored for the development of specialized polymers and coatings. chemimpex.com These materials could have a variety of industrial applications, potentially in electronics or the automotive sector, due to enhanced durability and resistance conferred by the chemical structure. chemimpex.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chlorophenoxy)piperidine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A common synthesis involves a one-pot procedure starting with 5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, followed by nucleophilic substitution with this compound in dry dichloromethane at 40°C. Key steps include:

- Base Selection : Piperidine acts as both a catalyst and base.

- Solvent Optimization : Dichloromethane ensures solubility and facilitates easy separation post-reaction.

- Temperature Control : Elevated temperatures (40°C) enhance reaction kinetics without decomposition.

- Purification : Reverse-phase chromatography (C18 column) achieves >93% purity .

- Yield Considerations : Reported yields range from 27% to 66%, depending on substituents and reaction monitoring (HPLC control).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- δ 4.65–4.61 ppm (m, 1H, piperidine-O-CH₂).

- δ 7.54–7.26 ppm (d, J = 12 Hz, 2H, chlorophenyl protons).

- Carbon signals at 71.1 ppm (piperidine-O-CH₂) and 156.8 ppm (aromatic carbons adjacent to Cl) .

- HRMS (ESI) : Confirm molecular ion [M+1]⁺ at m/z 463.1267 (calc. 463.1285) .

Q. What preliminary biological assays are used to evaluate this compound’s activity, and what targets have been identified?

- Methodological Answer :

- Enzyme Inhibition Assays : Targets menaquinone biosynthesis enzymes (e.g., MenG in Mycobacterium tuberculosis) using fluorometric or radiometric assays.

- MIC Determination : Assess antimycobacterial activity via microdilution in Middlebrook 7H9 broth .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HepG2) to rule off-target effects .

Advanced Research Questions

Q. How does this compound inhibit menaquinone biosynthesis, and what experimental approaches validate its mechanism?

- Methodological Answer :

- Genetic Knockdown : Compare growth inhibition in M. tuberculosis strains with/without menG overexpression.

- Metabolite Profiling : LC-MS quantification of menaquinone intermediates in treated vs. untreated cultures.

- Crystallography : Co-crystallize the compound with MenG to identify binding interactions .

- Key Finding : Disruption of electron transport chain via MenG inhibition reduces ATP synthesis, confirming bactericidal activity .

Q. How do structural modifications to the chlorophenoxy or piperidine moieties affect biological activity?

- Methodological Answer :

- SAR Table :

| Modification | Activity Change | Reference |

|---|---|---|

| Cl → Br (4-Bromo analog) | Increased lipophilicity; ~2× MIC improvement | |

| Piperidine → Piperazine | Reduced potency (loss of H-bonding) | |

| OCH₃ substitution (para) | Decreased enzyme affinity |

- Rational Design : Use DFT calculations to optimize substituent electronegativity and steric bulk .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH, inoculum size, solvent DMSO ≤1%).

- Orthogonal Validation : Cross-validate using genetic (e.g., CRISPRi) and phenotypic (e.g., time-kill curve) methods.

- Meta-Analysis : Compare datasets from PubChem, EPA DSSTox, and independent studies to identify outliers .

- Case Study : Discrepancies in MIC values (2–8 µg/mL) may arise from differences in bacterial efflux pump expression .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact) .

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Storage : Store in airtight containers at 4°C; avoid exposure to moisture (hydrolysis risk) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.